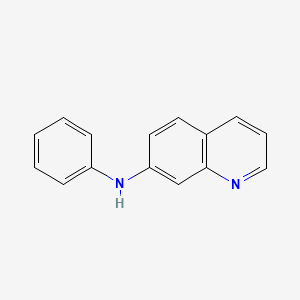
N-Phenylquinolin-7-amine
Overview
Description
N-Phenylquinolin-7-amine is a useful research compound. Its molecular formula is C15H12N2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 220.100048391 g/mol and the complexity rating of the compound is 235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Amination in Phenylquinoline Derivatives
N-Phenylquinolin-7-amine derivatives, synthesized through the amination of 4-chloro-2-arylquinoline compounds, demonstrate varying amination activities depending on the steric and electronic effects of N-substituents. This research provides insights into the synthesis of novel 4-amino-2-phenylquinoline derivatives, highlighting their potential in diverse applications (Tsai et al., 2008).
Anticancer Applications
This compound derivatives have shown promise as apoptosis inducers and anticancer agents. These compounds, particularly 2-phenylquinolin-4-amine derivatives, exhibit potential in inducing apoptosis in cancer cells and inhibiting the proliferation of cancerous cell lines (Dayani et al., 2021).
Antiplasmodial Activity
Research on 4-methylamino-2-phenylquinoline analogs reveals significant antiplasmodial properties, suggesting their efficacy in malaria treatment. These compounds display potent inhibition against the P. falciparum strain, adhering to the Lipinski rule of five, indicating their potential as antimalarial agents (Mahantheshappa et al., 2016).
DNA Binding and Antiproliferative Effects
Indoloquinoline drugs, including those with 11-phenyl-substituted indoloquinolines, demonstrate significant antiproliferative effects in cancer cells. Their interaction with triple-helical DNA structures indicates a unique mechanism of action, potentially beneficial in cancer therapy (Riechert-Krause et al., 2013).
Inhibition of Immunostimulatory Effects
2-Phenylquinoline derivatives, particularly those substituted at the phenyl group and C4 of the quinoline, have been studied for their ability to inhibit the immunostimulatory effects of oligodeoxynucleotides. This researchindicates their potential in modulating immune responses, which could be significant in the development of new therapeutic agents (Strekowski et al., 2003).
Cytotoxicity and Potential as Anticancer Agents
4-Aminoquinoline derivatives, synthesized from 4-chloro-7-substituted-quinolines, have demonstrated cytotoxic effects on human breast tumor cell lines. The potency of these compounds against specific cancer cell lines indicates their potential as prototypes for developing new classes of anticancer drugs (Zhang et al., 2007).
Fluorescence Properties in Chemical Synthesis
The synthesis of 5,7-diphenylquinoline and 2,5,7-triphenylquinoline from m-terphenylamine, and their subsequent fluorescence properties, exemplify the versatility of phenylquinoline derivatives in chemical studies. These properties may have implications in material science and molecular imaging (Qi et al., 2007).
Antimicrobial Activity
2-Phenylquinoline derivatives have shown notable antimicrobial activity against a broad spectrum of microorganisms. This finding is significant in the context of developing new antimicrobial agents, particularly given the increasing resistance to conventional antibiotics (Bhatt & Agrawal, 2010).
Properties
IUPAC Name |
N-phenylquinolin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-6-13(7-3-1)17-14-9-8-12-5-4-10-16-15(12)11-14/h1-11,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVRZVOOHLMBEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=CC=N3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80790432 | |
| Record name | N-Phenylquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80790432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688005-14-3 | |
| Record name | N-Phenylquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80790432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






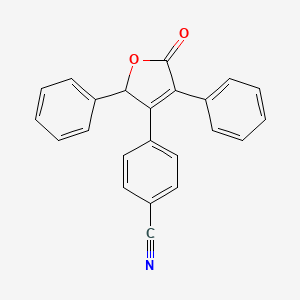
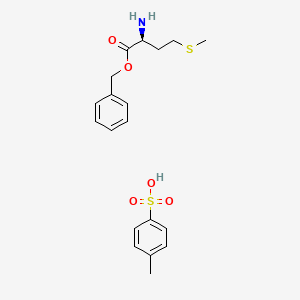
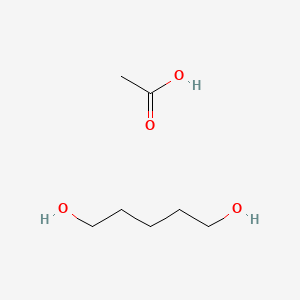
![3-(4-bromophenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3279108.png)
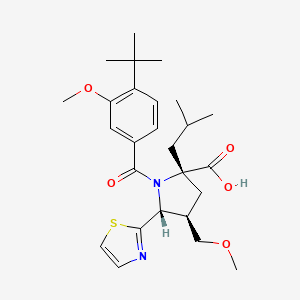

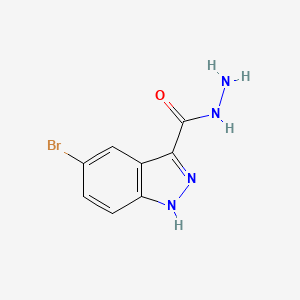
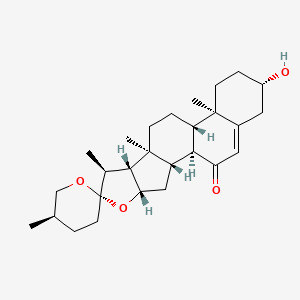
![1-[3-(2-Aminoethoxy)phenyl]ethanone](/img/structure/B3279129.png)
![N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B3279148.png)
